1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using readily available starting materials. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the advanced techniques employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety which is present in many pharmaceuticals.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans): Similar in structure but with different functional groups.
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium) Perchlorates: Another biphenyl derivative with distinct chemical properties.
Uniqueness
1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine is unique due to its specific combination of biphenyl and phenoxyethyl groups attached to a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
918479-96-6 |
---|---|
Molecular Formula |
C25H28N2O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-(2-phenoxyethyl)-4-[(2-phenylphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H28N2O/c1-3-9-22(10-4-1)25-14-8-7-11-23(25)21-27-17-15-26(16-18-27)19-20-28-24-12-5-2-6-13-24/h1-14H,15-21H2 |
InChI Key |
CDLIMVUOGAATFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)CC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.